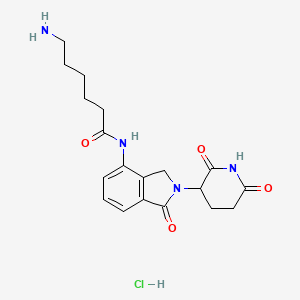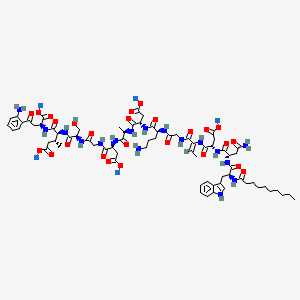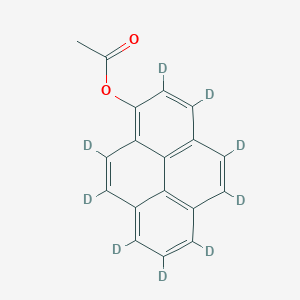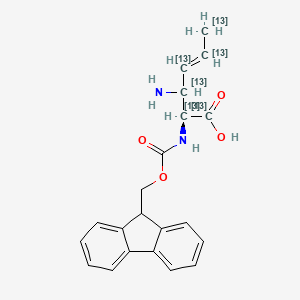
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily studied for its potential applications in the treatment of type 2 diabetes mellitus. It is characterized by its complex molecular structure, which includes multiple acetoxy groups and an oxo group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves multiple steps, starting from dapagliflozin. The process typically includes acetylation reactions where hydroxyl groups are converted into acetoxy groups using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, converting them into ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, ethers, and thioethers.
科学研究应用
Chemistry: In chemistry, 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is used as a reference material for studying the properties and reactions of acetoxy and oxo groups.
Biology: In biological research, this compound is used to study the mechanisms of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: In medicine, it is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus. It helps in understanding the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antidiabetic drugs.
作用机制
The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. By inhibiting SGLT2, the compound reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine (glycosuria). This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus.
相似化合物的比较
Dapagliflozin: The parent compound, also an SGLT2 inhibitor.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Uniqueness: 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is unique due to its multiple acetoxy groups, which may influence its pharmacokinetic properties and metabolic stability. This structural difference can lead to variations in its absorption, distribution, metabolism, and excretion compared to other SGLT2 inhibitors.
属性
分子式 |
C41H47ClO19 |
|---|---|
分子量 |
879.2 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47ClO19/c1-9-51-30-13-10-27(11-14-30)16-28-17-29(12-15-31(28)42)41(53-19-32-34(54-21(3)44)36(56-23(5)46)38(40(50)60-32)58-25(7)48)39(59-26(8)49)37(57-24(6)47)35(55-22(4)45)33(61-41)18-52-20(2)43/h10-15,17,32-39H,9,16,18-19H2,1-8H3/t32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
InChI 键 |
FXRHEOZQWXCHIU-LPIILBNFSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC[C@H]4[C@H]([C@@H]([C@H](C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC4C(C(C(C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)



![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)


![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
